

# Tanaproget's Interaction with the Progesterone Receptor: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tanaproget*

Cat. No.: *B1681920*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of **tanaproget**, a nonsteroidal agonist of the progesterone receptor (PR). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.

## Core Data Summary

**Tanaproget** exhibits high-affinity binding to the progesterone receptor across multiple species and demonstrates potent functional activity. The following tables summarize the key quantitative data from various in vitro and cellular assays.

**Table 1: Tanaproget Binding Affinity for Progesterone Receptor (PR)**

Species	Assay Type	Parameter	Value (nM)
Human	Radioligand Binding	IC50	1.7[1]
Monkey	Radioligand Binding	IC50	0.3[1]
Rat	Radioligand Binding	IC50	0.5[1]
Rabbit	Radioligand Binding	IC50	0.5[1]

**Table 2: Tanaproget Functional Activity**

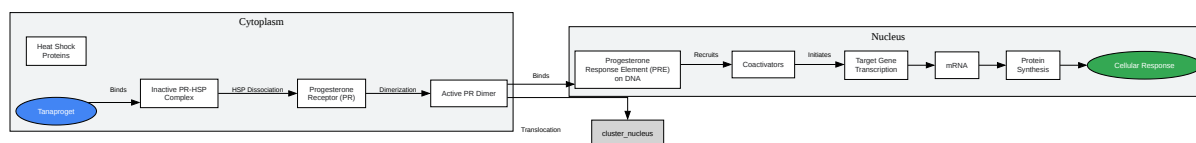
Assay System	Endpoint	Parameter	Value (nM)	Efficacy
T47D Cells	Alkaline Phosphatase Induction	EC50	0.15[1]	Full agonist activity, comparable to medroxyprogesterone acetate (MPA) and trimegestone (TMG)[1][2]
Mammalian Two-Hybrid Assay (SRC-1 interaction)	PR-Coactivator Interaction	EC50	0.02[2]	Similar to MPA and TMG[2]

## Progesterone Receptor Signaling Pathways

Progesterone, and by extension its agonists like **tanaproget**, exerts its effects through multiple signaling pathways. These can be broadly categorized into classical genomic and non-classical (extranuclear) pathways.

### Classical Genomic Signaling Pathway

The classical pathway involves the binding of progesterone to the progesterone receptor in the cytoplasm, leading to the receptor's dimerization and translocation into the nucleus. Inside the nucleus, the PR complex binds to progesterone response elements (PREs) on the DNA, recruiting coactivators and modulating the transcription of target genes. This pathway is central to the long-term effects of progesterone.

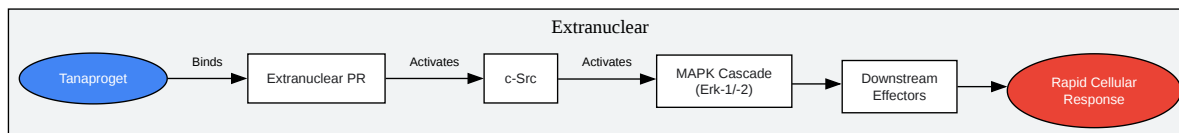


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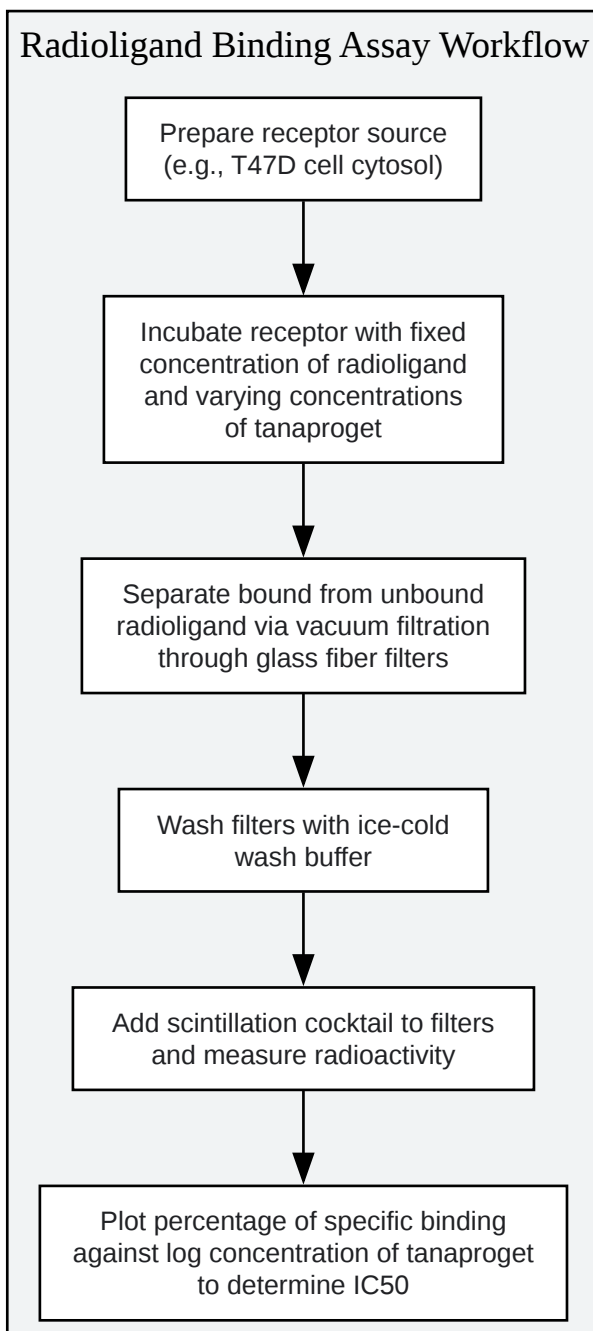
Caption: Classical genomic signaling pathway of the progesterone receptor.

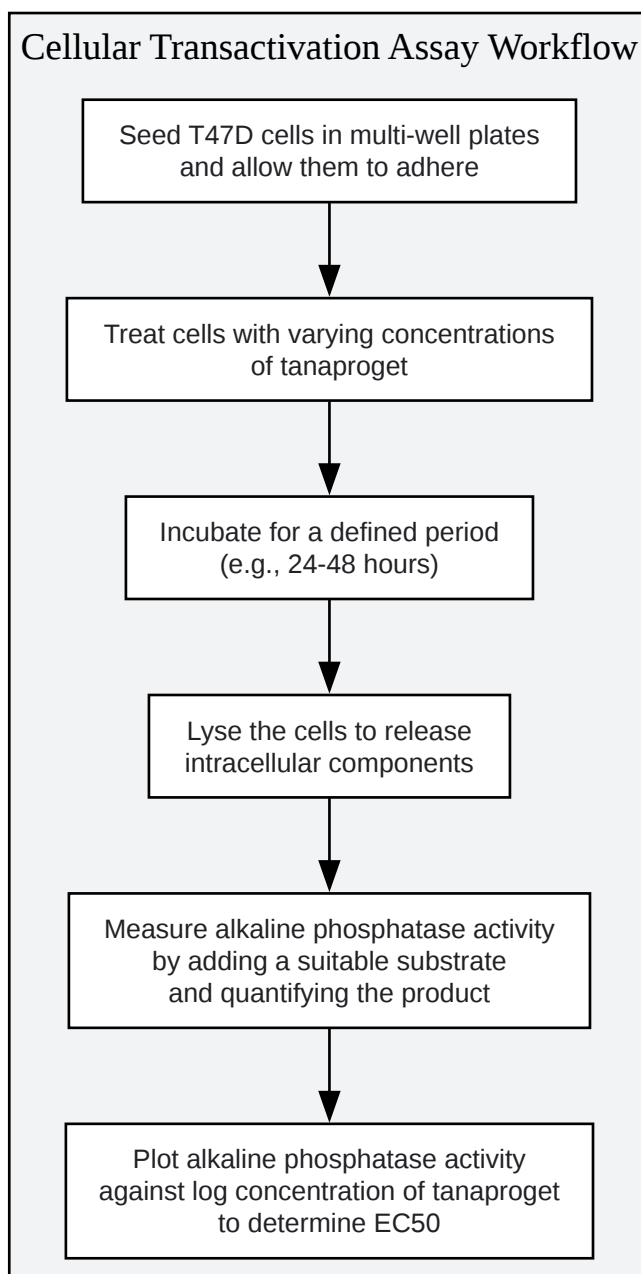
## Non-Classical (Extranuclear) Signaling Pathway

Recent evidence has highlighted rapid, non-genomic actions of progesterone mediated by a subpopulation of PR located outside the nucleus, potentially at the cell membrane or in the cytoplasm.[3][4] This pathway involves the rapid activation of intracellular signaling cascades, such as the c-Src/MAPK pathway, leading to more immediate cellular responses.[3][4]



### Radioligand Binding Assay Workflow





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- To cite this document: BenchChem. [Tanaproget's Interaction with the Progesterone Receptor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681920#tanaproget-binding-affinity-for-progesterone-receptor]

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